molecular formula C26H38N2O8S2 B188075 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane CAS No. 52601-78-2

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Cat. No. B188075
CAS RN: 52601-78-2
M. Wt: 570.7 g/mol
InChI Key: STPBMUYYGGLOOD-UHFFFAOYSA-N
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Description

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, also known as BMT-2, is a macrocyclic compound that has been synthesized and studied for its potential applications in scientific research. BMT-2 has been found to have a unique mechanism of action and various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its catalytic cycle, leading to DNA damage and cell death.

Biochemical And Physiological Effects

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis and the modulation of the immune response. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has also been shown to induce the production of reactive oxygen species, which can contribute to its cytotoxic effects.

Advantages And Limitations For Lab Experiments

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane also has limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several potential future directions for research on 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. Another area of research is the investigation of 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane's potential as a therapeutic agent for the treatment of various types of cancer. Finally, the elucidation of the molecular mechanisms underlying 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane's cytotoxic effects could provide valuable insights into the development of novel cancer therapies.

Synthesis Methods

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,4,7,10-tetraoxacyclododecane, followed by the reaction with 1,7-diamino-4-methylbenzene. The resulting product is then treated with sulfuric acid to obtain 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane.

Scientific Research Applications

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has been studied for its potential applications in scientific research, particularly in the field of cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

CAS RN

52601-78-2

Product Name

7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Molecular Formula

C26H38N2O8S2

Molecular Weight

570.7 g/mol

IUPAC Name

7,16-bis-(4-methylphenyl)sulfonyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-19-21-35-17-13-28(14-18-36-22-20-34-16-12-27)38(31,32)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3

InChI Key

STPBMUYYGGLOOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCOCCN(CCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCOCCN(CCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C

Pictograms

Irritant

Origin of Product

United States

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